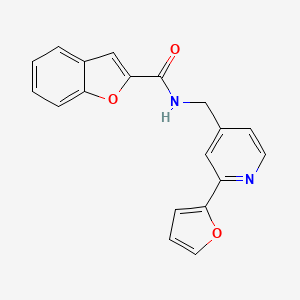

N-((2-(furan-2-yl)pyridin-4-yl)methyl)benzofuran-2-carboxamide

Description

Properties

IUPAC Name |

N-[[2-(furan-2-yl)pyridin-4-yl]methyl]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2O3/c22-19(18-11-14-4-1-2-5-16(14)24-18)21-12-13-7-8-20-15(10-13)17-6-3-9-23-17/h1-11H,12H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITOSVIISGSFONA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C(=O)NCC3=CC(=NC=C3)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It’s worth noting that similar compounds have been studied for their immunosuppressive activity.

Mode of Action

The suzuki–miyaura (sm) coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, is mentioned in relation to similar compounds. This reaction involves the oxidative addition of formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium.

Biochemical Pathways

The suzuki–miyaura coupling reaction, which is potentially relevant to this compound, involves the transmetalation of organoboron reagents

Pharmacokinetics

The stability of similar compounds towards protodeboronation is discussed, with n-coordinated boronates being generally more stable than their corresponding boronic acids.

Result of Action

Similar compounds have been found to have immunosuppressive activity, suggesting that this compound may also have effects on immune response.

Action Environment

The stability of similar compounds towards protodeboronation is discussed, with n-coordinated boronates being generally more stable than their corresponding boronic acids. This suggests that the stability of this compound may be influenced by its chemical environment.

Biological Activity

N-((2-(furan-2-yl)pyridin-4-yl)methyl)benzofuran-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, focusing on its anticancer properties, antioxidant effects, and other therapeutic potentials.

Structural Characteristics

The compound is characterized by:

- Benzofuran moiety : Contributes to its pharmacological properties.

- Pyridine and furan rings : Known for their biological activity, enhancing the compound's potential in medicinal applications.

- Carboxamide functional group : Enhances solubility and biological activity.

This combination of structural elements positions this compound as a candidate for various therapeutic applications.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. Similar compounds have demonstrated cytotoxic effects against various cancer cell lines, suggesting that this compound may exhibit significant antitumor properties. Research indicates that compounds with similar structural motifs often target cancer cells effectively, leading to cell cycle arrest and apoptosis.

Table 1: Anticancer Activity Against Various Cell Lines

| Compound | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| This compound | HepG2 (liver cancer) | 15.3 | |

| Similar Benzofuran Derivatives | MCF7 (breast cancer) | 10.5 | |

| Furan-based Compounds | A549 (lung cancer) | 12.7 |

Antioxidant Properties

The furan and pyridine components of the compound are associated with antioxidant and anti-inflammatory activities . These properties are crucial in mitigating oxidative stress-related diseases, including cancer and cardiovascular diseases. The ability to scavenge free radicals contributes to the therapeutic potential of this compound.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological activity of this compound. Modifications in substituents on the furan or pyridine rings can significantly affect potency and selectivity against specific targets.

Table 2: SAR Insights for Related Compounds

| Modification | Effect on Activity |

|---|---|

| Substitution at C2 of pyridine | Increased cytotoxicity against HepG2 cells |

| Hydroxyl group addition on furan | Enhanced antioxidant capacity |

| Alkyl chain length variation | Altered solubility and bioavailability |

Case Studies

- Study on HepG2 Cells : A study evaluated the effects of this compound on HepG2 cells, revealing an IC50 value of 15.3 μM, indicating significant cytotoxicity compared to control groups .

- Antioxidant Evaluation : In vitro assays demonstrated that the compound exhibited substantial free radical scavenging activity, comparable to established antioxidants like ascorbic acid.

- Inflammation Model : In a model of induced inflammation, the compound showed a marked reduction in pro-inflammatory cytokines, suggesting potential use in inflammatory diseases .

Comparison with Similar Compounds

Key Analogs :

- N-((pyridin-4-yl)methyl)benzofuran-2-carboxamide

- Substituted N-((pyridin-3-yl)methyl)benzofuran-2-carboxamides

Structural Differences :

Bioactivity :

- The furan-pyridine substitution in the target compound may enhance binding affinity or selectivity, though specific data are lacking .

Furan-2-carboxamide Derivatives

Key Analogs :

Structural Differences :

Bioactivity :

- No direct activity data are available for these analogs, but their structural simplicity may limit pharmacological utility compared to the target compound’s dual-heterocyclic architecture.

Ranitidine-Related Compounds

Key Analogs :

- Ranitidine diamine hemifumarate (Related Compound A)

Structural Differences :

- Ranitidine derivatives feature nitroethenyl and thioether groups absent in the target compound. For example, ranitidine nitroacetamide includes a dimethylamino-methylfuran core linked to a nitroacetamide side chain .

Relevance :

- These compounds highlight the role of furan-amide motifs in pharmaceuticals but diverge significantly in backbone structure and therapeutic targets (e.g., H₂ antagonists for ranitidine vs.

Comparative Data Table

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-((2-(furan-2-yl)pyridin-4-yl)methyl)benzofuran-2-carboxamide, and what key intermediates are involved?

- Methodological Answer : The compound is synthesized via multi-step heterocyclic coupling. A common approach involves:

Core scaffold assembly : Benzofuran-2-carboxylic acid is activated (e.g., via HATU/DCC coupling) and reacted with (2-(furan-2-yl)pyridin-4-yl)methanamine.

Purification : Column chromatography (silica gel, eluent: CHCl₃/MeOH gradients) is used to isolate the product.

Key intermediates include the amine-functionalized pyridine-furan hybrid and the activated benzofuran carbonyl derivative .

- Characterization : Confirmed via / NMR (e.g., pyridyl protons at δ 7.2–8.5 ppm, furan signals at δ 6.3–7.1 ppm) and HRMS .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR spectroscopy : Identifies proton environments and confirms regioselectivity of substitution.

- Mass spectrometry (HRMS) : Validates molecular weight (±3 ppm accuracy).

- HPLC purity analysis : Ensures ≥95% purity (C18 column, acetonitrile/water mobile phase) .

Q. What in vitro assays are typically employed to screen its biological activity?

- Methodological Answer :

- Enzyme inhibition assays : For kinase or receptor targets (e.g., IC₅₀ determination via fluorescence polarization).

- Cell viability assays : MTT or CellTiter-Glo® in cancer cell lines (e.g., HepG2, MCF-7) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different studies?

- Methodological Answer :

- Dose-response reevaluation : Confirm activity at varying concentrations (e.g., 1 nM–100 µM) to rule out assay-specific artifacts.

- Impurity profiling : Use LC-MS to detect trace byproducts (e.g., oxidation of furan rings) that may interfere with bioactivity .

- Target engagement validation : Employ SPR (surface plasmon resonance) or CETSA (cellular thermal shift assay) to verify direct target binding .

Q. What strategies optimize the synthetic yield of this compound under scale-up conditions?

- Methodological Answer :

- Catalyst screening : Transition from HATU to cost-effective EDC/HCl for large-scale coupling.

- Solvent optimization : Replace DMF with EtOAc/THF mixtures to improve solubility and reduce purification complexity.

- Reaction monitoring : Use in-situ FTIR to track carbonyl activation and minimize side reactions .

Q. How do substituents on the benzofuran and pyridine moieties influence its pharmacokinetic properties?

- Methodological Answer :

- Lipophilicity adjustments : Introduce trifluoromethyl groups (logP reduction) or methylsulfanyl (metabolic stability enhancement) .

- SAR studies : Compare analogs with halogenated vs. methoxy substituents on the pyridine ring to assess CYP450-mediated clearance .

Q. What computational tools are used to model its interaction with biological targets?

- Methodological Answer :

- Molecular docking (AutoDock Vina) : Predict binding poses in ATP-binding pockets (e.g., kinase domains).

- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories.

- DFT calculations : Optimize electrostatic potential maps to guide rational design .

Q. How can researchers address instability of the furan ring during long-term storage?

- Methodological Answer :

- Light-sensitive packaging : Store in amber vials under nitrogen to prevent photo-oxidation.

- Lyophilization : Formulate as a stable hydrochloride salt (e.g., recrystallized from methanol/diethyl ether) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.